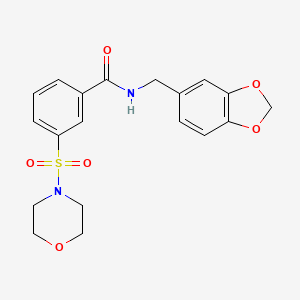

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-morpholinylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c22-19(20-12-14-4-5-17-18(10-14)27-13-26-17)15-2-1-3-16(11-15)28(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIGMUYCVBAELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-morpholinylsulfonyl)benzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of and features a unique arrangement of functional groups that contribute to its biological activity. The presence of a benzodioxole moiety and a morpholine sulfonamide group is particularly noteworthy.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O4S |

| Molecular Weight | 350.39 g/mol |

| IUPAC Name | This compound |

Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of specific signaling pathways involved in cancer progression. Its structural components suggest potential interactions with various biological targets, including:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's.

- Cancer Pathways : Research indicates that it may modulate pathways associated with tumor growth and metastasis.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-chloro-3-pyridin-2-ylphenyl)-3-morpholin-4-ylsulfonylbenzamide | Pyridine ring instead of benzodioxole | Enhanced solubility |

| N-cyclohexyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide | Fluorine substitution | Potentially improved metabolic stability |

| N-[2-(trifluoromethyl)phenyl]-4-sulfamoylbenzamide | Trifluoromethyl group | Increased lipophilicity |

This table highlights how variations in substituents and core structures can influence biological activity and pharmacokinetic properties.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit varying degrees of inhibition against AChE and BACE1. For instance, some derivatives demonstrated IC50 values ranging from 0.056 to 2.57 μM for AChE inhibition, indicating strong potential for therapeutic applications in Alzheimer's disease management .

- Cancer Research : Investigations into the compound's effects on cancer cell lines have revealed promising results. The compound appears to inhibit cell proliferation and induce apoptosis in specific cancer types, suggesting its utility as an anticancer agent .

Comparison with Similar Compounds

Research Findings and Hypotheses

- Structural-Activity Relationship (SAR) : The position and nature of benzamide substituents critically influence ALDH2 activation. Chlorine atoms in Alda-1 optimize enzyme binding, while bulkier groups (e.g., sulfonyl-morpholine) may shift activity toward other targets or reduce efficacy .

- Therapeutic Potential: Alda-1’s success in reducing infarct size underscores the therapeutic value of benzodioxolylmethyl-benzamide derivatives. The target compound’s polar substituents could make it suitable for indications requiring enhanced solubility, such as central nervous system disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3-(4-morpholinylsulfonyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling of benzodioxole and morpholine sulfonyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution reactions.

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane are often used to enhance reactivity .

- Catalyst optimization : Palladium complexes (e.g., Pd(PPh₃)₄) improve yields in coupling steps, while bases like triethylamine neutralize acidic byproducts .

- Purification : Recrystallization or column chromatography ensures purity, with monitoring via thin-layer chromatography (TLC) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and connectivity (e.g., benzodioxole protons at δ 6.8–7.2 ppm, morpholine sulfonyl signals at δ 3.6–3.8 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~1250 cm⁻¹ (sulfonyl S=O) and ~1600 cm⁻¹ (benzamide C=O) validate key bonds .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for biological assays) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity Assays : Use Daphnia magna or mammalian cell lines (e.g., HEK293) with MTT or resazurin-based viability assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM range) .

- Enzyme Inhibition Studies : Target enzymes like cyclooxygenase-2 (COX-2) or kinases, using fluorogenic substrates and kinetic measurements (IC₅₀ calculations) .

- Solubility Considerations : Pre-dissolve in DMSO (<1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, Daphnia magna assays require standardized water hardness and temperature .

- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) to mitigate batch effects.

- Orthogonal Validation : Confirm hits using alternative methods (e.g., surface plasmon resonance for binding affinity if enzyme assays show variability) .

Q. How can computational modeling predict the interaction mechanisms between this compound and target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or kinase domains). Prioritize poses with low binding energy (ΔG < -7 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2 Å) .

- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP and topological polar surface area to predict bioactivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Methodological Answer :

- Yield Optimization : Replace low-yielding steps (e.g., Pd-catalyzed couplings) with microwave-assisted synthesis to reduce reaction times .

- Purification Scalability : Transition from column chromatography to centrifugal partition chromatography for higher throughput .

- Byproduct Management : Use in-line FTIR or mass spectrometry to monitor intermediates and minimize side reactions during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.